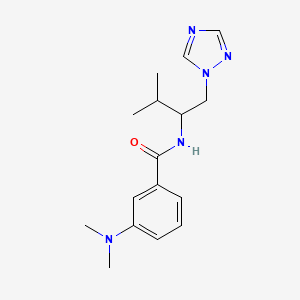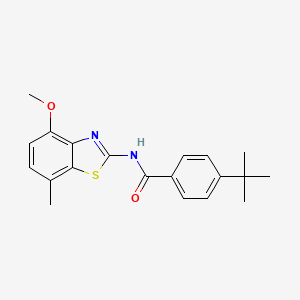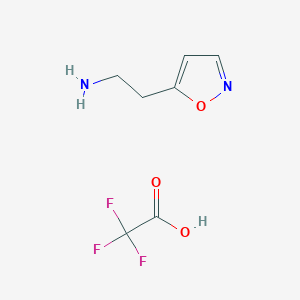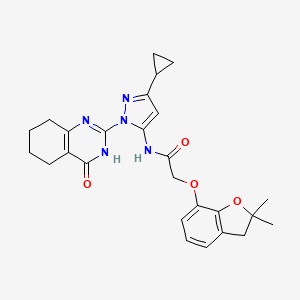
6-Trifluoromethoxy-3-carboxy-coumarin
説明
6-Trifluoromethoxy-3-carboxy-coumarin is a compound that, based on its name, contains a coumarin core structure with a trifluoromethoxy group at the 6-position and a carboxy group at the 3-position . The trifluoromethoxy group is a chemical group that can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .
Chemical Reactions Analysis
The chemical reactions involving coumarin derivatives are diverse. For instance, the reaction of 3-substituted coumarin derivatives based on the N-hydroxyphthalimide ester chosen with a wide reaction scope . Another example is the synthesis of coumarin–triazole derivatives via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate .科学的研究の応用
Antioxidant Properties
Coumarins, including derivatives similar to 6-TFMOCC, have been recognized for their significant antioxidant properties. Studies suggest that certain coumarins can affect various mammalian cellular systems through their biochemical actions, indicating a potential for discovering new antioxidants with novel mechanisms of action (Kostova et al., 2011). The structural characteristics of coumarins are linked to their physicochemical properties, which define their biological responses and highlight their potential in therapeutic profiles, including their use as antioxidants (Detsi et al., 2017).
Anticancer and Antitumoral Activities
The therapeutic potential of coumarin derivatives in cancer treatment has been extensively explored, with several synthetic coumarins and their hybrids demonstrating promising anticancer and anti-tumorigenic activities. The clinical evaluation of these compounds is crucial for assessing their utility in therapy (Detsi et al., 2017). Coumarins have been identified from natural sources and have served as leads for the design of more active analogues, showing a wide range of bioactivities including antitumor, anti-inflammation, antiviral, and antibacterial effects, which are crucial for the rational design of new therapeutic agents (Jing-Jing Zhu & Jian-Guo Jiang, 2018).
Coordination Properties with Metal Ions
The coordination properties of natural antioxidant molecules, including coumarin derivatives like 6-TFMOCC, towards metal ions such as Al(III) and Fe(III), have been reviewed to assess their potential in designing molecule-based metal carriers. This could improve metal intake or removal in living organisms, demonstrating the relevance of coumarin compounds in medicinal chemistry and therapy (Malacaria et al., 2021).
Synthetic and Natural Coumarins as Antioxidants
Both synthetic and natural coumarins have been systematically evaluated for their antioxidant efficacy, indicating a wide range of pharmacological properties. This review of plant-derived coumarins and their synthetic analogs emphasizes their role as antioxidant agents, showing the potential of coumarin compounds in pharmacotherapy and highlighting the importance of further research to understand their mechanism of action and enhance their pharmacological responses (I. Kostova, 2006).
Safety and Hazards
将来の方向性
Coumarin derivatives have been found to have a broad spectrum of biological properties, making them a promising scaffold for the development of novel anticancer drugs . The development of organic materials that can be used as tissue-equivalent dosimeters has also been explored . Furthermore, the use of coumarin-6 loaded polymeric nanoparticles for optical imaging of cancer has been investigated .
特性
IUPAC Name |
2-oxo-6-(trifluoromethoxy)chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3O5/c12-11(13,14)19-6-1-2-8-5(3-6)4-7(9(15)16)10(17)18-8/h1-4H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIYCIZCWPLLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C=C(C(=O)O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2824859.png)



![N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2824865.png)
![4-bromo-N-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2824867.png)
![3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B2824868.png)



![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2824878.png)

![N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2824881.png)

